[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
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Overview
Description
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a useful research compound. Its molecular formula is C30H54S2SiSn2 and its molecular weight is 744.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Solar Cells
This compound has been extensively studied for its application in organic solar cells (OSCs). Its incorporation into intermediate-sized donor molecules, such as in the synthesis of BBTz-X and BDT-X, demonstrates its role in adjusting the electronic properties and improving solar cell performance. The manipulation of its structure has been shown to affect the optical absorption, molecular packing, and charge transport properties of the resulting solar cells, aiming to increase power conversion efficiency (PCE) (Zhang et al., 2017; Ni et al., 2015).
Electronic Devices
Beyond solar cells, this compound has also shown promise in the field of electronic devices. For instance, the development of organic thin-film transistors incorporating this compound has led to devices with remarkably high hole mobility, indicating its potential for future electronic applications. Such findings highlight the role of molecular engineering in tailoring the properties of semiconductor materials to enhance device performance (Nketia-Yawson et al., 2018).
Material Synthesis and Characterization
Research on this compound extends to its synthesis and the detailed characterization of its structure through techniques such as multinuclear NMR spectroscopy. Understanding the molecular structure is crucial for optimizing its performance in practical applications, including solar cells and electronics (Zhu-chai, 2013).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4,4’-Bis(2-ethyl-hexyl)-5,5’-bis(trimethyltin)-dithieno[3,2-b], is to act as an electron donor in the construction of a donor-acceptor type conjugated polymer .
Mode of Action
The compound interacts with its targets by donating electrons. It is used to construct a donor-acceptor type conjugated polymer (PSiDT-BTDO) photocatalyst with a narrow band gap by employing dibenzo[b,d]thiophene-S,S-dioxide as an electron acceptor .
Biochemical Pathways
The compound affects the biochemical pathways involved in photocatalysis. The resulting polymer PSiDT-BTDO could realize a high hydrogen evolution rate under ultraviolet-visible light with a Pt co-catalyst .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Result of Action
The molecular and cellular effects of the compound’s action result in enhanced hydrophilicity, decreased recombination rate of photo-induced holes/electrons, and the dihedral angles of the polymer chains . This leads to a high photocatalytic activity of PSiDT-BTDO, revealing the promising application of the SiDT donor in designing high-performance organic photocatalysts for hydrogen evolution .
Action Environment
Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound shows high hydrogen evolution rate under ultraviolet-visible light . Moreover, the compound should be stored under specific conditions (inert gas at 2–8 °C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
The compound, 4H-Silolo[3,2-b:4,5-b’]dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-, acts as an electron donor in biochemical reactions . It interacts with other biomolecules such as dibenzo[b,d]thiophene-S,S-dioxide, an electron acceptor, to construct a donor-acceptor type conjugated polymer . The nature of these interactions involves the transfer of electrons, which is crucial for the photocatalytic activity of the resulting polymer .
Molecular Mechanism
The molecular mechanism of action of 4H-Silolo[3,2-b:4,5-b’]dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)- involves its role as an electron donor. It interacts with electron acceptors such as dibenzo[b,d]thiophene-S,S-dioxide to form a conjugated polymer . This interaction leads to a decrease in the recombination rate of photo-induced holes/electrons, contributing to the high photocatalytic activity of the resulting polymer .
Temporal Effects in Laboratory Settings
Its role in the formation of a conjugated polymer with high photocatalytic activity suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMHVQXPBRUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CC(CC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54S2SiSn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-06-8 |
Source
|
Record name | 1089687-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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